Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of derivatives of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside involves several chemical reactions including glycosylation, selective protection and deprotection of functional groups, and the introduction of specific substituents to the glucopyranoside skeleton. For instance, Garden et al. (2001) described the synthesis of methyl 4,6- O -benzylidene-2,3-bis- O -(organostannylmethyl)-α-d-glucopyranosides, which are prepared from methyl 4,6- O -benzylidene-α- d -glucopyranoside using organotin compounds, showcasing the versatility of the compound in organometallic chemistry (Garden et al., 2001).
Molecular Structure Analysis
The molecular structure of derivatives of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside and their complexes can be elucidated using various spectroscopic methods including NMR and X-ray crystallography. For example, the crystal structure of methyl 4,6-O-benzylidene-2,3-O-dibutylstannylene-α-D-glucopyranoside, a related compound, was determined, revealing a dimeric structure linked by a four-membered 1,3-dioxa-2,4-distannetane ring (Cameron et al., 1992).
Chemical Reactions and Properties
The chemical reactivity of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside derivatives involves various types of reactions such as glycosylation, acetylation, and selective functional group transformations. These reactions are fundamental in modifying the compound for specific applications and studying its chemical behavior under different conditions.
Physical Properties Analysis
The physical properties of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in synthesis and material science. These properties can influence the compound's behavior in reaction conditions and its suitability for various chemical processes.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside derivatives, are determined by their functional groups and molecular structure. Understanding these properties is essential for designing new synthetic routes and for the application of these compounds in complex chemical syntheses.
Scientific Research Applications
Synthesis of Novel Compounds : Acetylation of methyl 4,6-O-benzylidene-2-deoxy-2-nitro--D-glucopyranoside with acetic anhydride-pyridine leads to the formation of novel compounds (Sakakibara & Sudoh, 1978).
Pharmaceutical Applications : The compound can be prepared from 3-deoxy-3-nitro derivatives with sodium nitrite, suggesting potential in pharmaceutical applications (Sakakibara & Sudoh, 1976).
Synthesis of Glycosides : Derivatives of 2-amino-3-O-D-1-carboxyethyl)-2-deoxy-D-glucopyranose (muramic acid) were synthesized, highlighting the compound's relevance in glycoside synthesis (Jeanloz, Walker, & Sinaỹ, 1968).
Synthesis of Glycoproteins : An efficient glycosylation method for the synthesis of complex glycoproteins has been demonstrated, using derivatives of this compound (Lönn, 1985).
Potential in Anti-Inflammatory Agents : A novel glycoside lactone derivative with a 2-C-unsaturated diester substituent, derived from this compound, offers potential as a novel anti-inflammatory agent (Zhang, Du, Liu, & Zhu, 2001).
Synthesis of Vaccines : The compound has been used in the synthesis of oligosaccharides incorporating the X-antigenic structure, which may serve as potential vaccines against X-linked diseases (Jain & Matta, 1992).
Safety And Hazards
properties
IUPAC Name |
2-[(4aR,6R,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-27-22-16(23-19(25)13-9-5-6-10-14(13)20(23)26)17(24)18-15(29-22)11-28-21(30-18)12-7-3-2-4-8-12/h2-10,15-18,21-22,24H,11H2,1H3/t15-,16-,17-,18-,21?,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLANDFJIIDMRD-CKKKZXOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C(=O)C5=CC=CC=C5C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)N4C(=O)C5=CC=CC=C5C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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